2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)acetamide
Description
The target compound is a chromenyl-acetamide derivative featuring a 2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl group linked via an acetamide bridge to a 1,5-dimethyl-1H-pyrazol-3-yl moiety. The combination of these moieties suggests a hybrid structure designed to synergize or enhance bioactivity.
Properties
Molecular Formula |
C18H23N3O2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-(1,5-dimethylpyrazol-3-yl)acetamide |
InChI |
InChI=1S/C18H23N3O2/c1-12-9-16(20-21(12)4)19-17(22)11-13-5-6-15-14(10-13)7-8-18(2,3)23-15/h5-6,9-10H,7-8,11H2,1-4H3,(H,19,20,22) |
InChI Key |
XWTDRQIBBPYLRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)CC2=CC3=C(C=C2)OC(CC3)(C)C |
Origin of Product |
United States |
Biological Activity
The compound 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)acetamide is a novel synthetic derivative that has garnered interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a chromene moiety linked to a pyrazole group via an acetamide functional group. The presence of these functional groups is critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to This compound . Notably, derivatives containing chromene structures have shown significant activity against various cancer cell lines.
Key Findings:
- Cell Proliferation Inhibition : Compounds with similar structures have been reported to inhibit cell proliferation in cancer cell lines such as A549 (lung cancer) and KB (oral epidermoid carcinoma) cells. For instance, a study indicated that certain chromene derivatives could significantly reduce cell viability in these lines through mechanisms involving apoptosis induction and inhibition of cell migration and invasion .
- Mechanism of Action : The proposed mechanism involves the modulation of key signaling pathways such as the PI3K/AKT pathway, which plays a crucial role in cell survival and proliferation. Inhibition of this pathway leads to increased apoptosis in cancer cells .
- Selectivity : Many synthesized compounds exhibit low cytotoxicity towards normal human cells while maintaining potent activity against cancer cells. This selectivity is vital for minimizing side effects in potential therapeutic applications .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of chromene-based compounds. Research has demonstrated that modifications in the chromene ring or the pyrazole moiety can significantly affect the compound's potency and selectivity.
Table 1: Summary of SAR Findings
Case Studies
Several studies have explored the biological effects of related compounds:
- Anticancer Activity Study : A study on a series of chromene derivatives showed that specific modifications led to enhanced anticancer activity against Hela and MCF-7 cell lines. The most potent derivative exhibited an IC50 value significantly lower than traditional chemotherapeutics like 5-Fluorouracil .
- In Vivo Studies : Animal models treated with selected chromene derivatives demonstrated reduced tumor size and improved survival rates compared to control groups. These findings suggest that these compounds may serve as effective adjuncts in cancer treatment protocols .
Comparison with Similar Compounds
Structural Analogues with Pyrazole-Acetamide Cores
Example 1: N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide ()
- Structure : Features a 1,5-dimethylpyrazole core linked to a 4-nitrophenylacetamide.
- Key Differences : The chromene ring in the target compound is replaced by a nitro-substituted phenyl group.
- Properties :
Example 2: 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives ()
- Structure : Bipyrazole carboxamides with chloro and aryl substituents.
- Key Differences : The acetamide bridge connects two pyrazole rings instead of a chromene and pyrazole.
- Properties :
Chromene and Triazole-Linked Acetamides
Example 3: N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide ()
- Structure : Triazole-linked acetamide with naphthalene and chlorophenyl groups.
- Key Differences : A triazole spacer replaces the chromene moiety.
- Properties :
Patent-Based Acetamide Derivatives ()
Example 4: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide
- Structure : Benzothiazole-acetamide with trifluoromethyl and chlorophenyl groups.
- Key Differences : Benzothiazole replaces pyrazole, suggesting divergent electronic properties.
Comparative Analysis Tables
Table 2: Spectral Data Comparison
Research Findings and Implications
- Hydrogen Bonding : Analogous pyrazole-acetamides exhibit strong intermolecular interactions (e.g., R$_2^2$(10) motifs), which could enhance crystallinity and stability .
- Bioactivity Potential: The 1,5-dimethylpyrazole moiety is linked to non-linear optical properties and insecticidal activity in related compounds, suggesting avenues for testing the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
